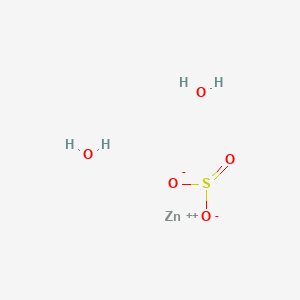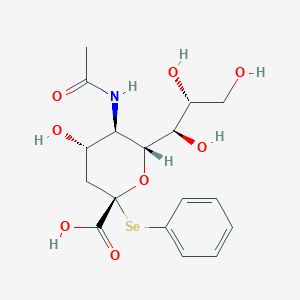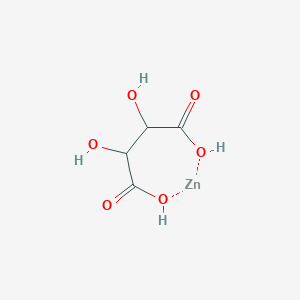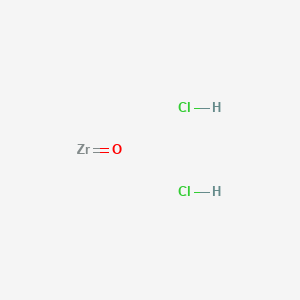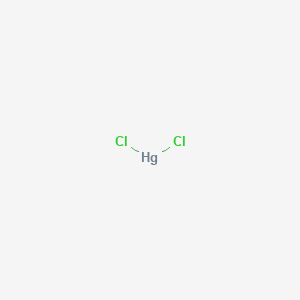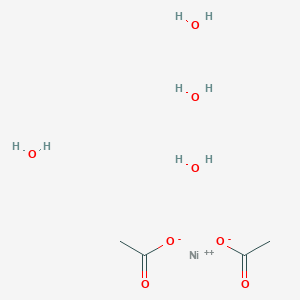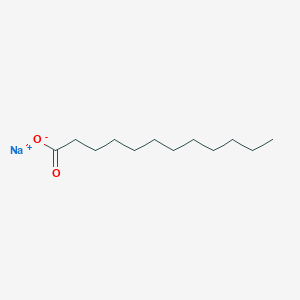
Laurate de sodium
Vue d'ensemble
Description
Sodium laurate, also known as dodecanoic acid or lauric acid, is a naturally occurring fatty acid found in many vegetable oils and animal fats. It is a white, waxy solid with a slight odor and a bitter taste. It is used in a variety of applications, including as a surfactant, emulsifier, and preservative, and is also used in the manufacture of soaps, shampoos, and cosmetics. Sodium laurate is also used in the production of biodiesel and has been found to be a promising alternative fuel source.
Applications De Recherche Scientifique
Excipient pharmaceutique
Le laurate de sodium est utilisé dans l’industrie pharmaceutique comme excipient. Il facilite la formulation et l’administration des médicaments, agissant comme un adhésif dans le revêtement des comprimés et comme un stabilisateur d’émulsion pour les formulations liquides et les suppositoires .
Protéomique membranaire
En protéomique membranaire, le this compound sert d’agent solubilisant pour les protéines membranaires. Il est compatible avec les protéases telles que la trypsine et la chymotrypsine, qui sont essentielles pour la digestion des protéines dans l’analyse protéomique basée sur la spectrométrie de masse .
Tensioactif et émulsifiant
En tant que tensioactif et émulsifiant, le this compound est impliqué dans la formation d’hydrogels par co-assemblage avec des nanoparticules de silice. Cette application est importante pour la création de matériaux ayant des propriétés uniques à des fins scientifiques diverses .
Synthèse de nanoparticules
Le this compound joue un rôle dans la synthèse de nanoparticules d’argent monodispersées. Il affecte le processus de formation, ce qui est précieux pour la production à grande échelle de nanoparticules utilisées dans de nombreux domaines de recherche .
Induction de la maladie artérielle périphérique chez les modèles animaux
Il a été utilisé pour induire une maladie artérielle périphérique chez les rats à des fins de recherche, fournissant un modèle pour étudier cette affection .
Agent de blanchiment, de lavage et de peeling
Enfin, le this compound est reconnu comme un agent de blanchiment, de lavage et de peeling, bien que son utilisation dans cette capacité puisse être limitée en raison d’une possible rupture de la barrière cutanée et de lésions cellulaires .
Mécanisme D'action
Target of Action
Sodium laurate, also known as sodium dodecanoate, is the sodium salt of a fatty acid (lauric acid) and is classified as a soap . It is primarily used as a surfactant in various products, including soaps and cosmetics . As a surfactant, its primary targets are fats and oils, which it emulsifies, allowing them to be washed away .
Mode of Action
Like other surfactants, sodium laurate is amphiphilic, meaning it has both hydrophilic (water-attracting) and lipophilic (fat-attracting) properties . This allows it to interact with both water and oil molecules. When in contact with fats or oils, sodium laurate molecules surround the fat droplets, with their lipophilic tails pointing towards the fat and their hydrophilic heads pointing outwards. This forms an emulsion of tiny fat droplets dispersed in water, which can then be easily washed away .
Biochemical Pathways
It can affect the permeability of biological membranes, potentially influencing various cellular processes . For example, sodium laurate has been used to induce peripheral arterial disease in rats, suggesting it may interact with vascular tissues .
Result of Action
The primary result of sodium laurate’s action is the emulsification of fats and oils, allowing them to be washed away. This makes it useful in a variety of applications, from personal hygiene products like soap and shampoo, to industrial uses as a detergent . In a biological context, sodium laurate can affect membrane permeability and has been used experimentally to induce disease states for research purposes .
Action Environment
The efficacy and stability of sodium laurate can be influenced by various environmental factors. For example, its effectiveness as a surfactant can be affected by the presence of other substances, such as salts or other surfactants. Additionally, extreme pH levels can potentially affect its stability and performance . In typical usage conditions (eg, in soap used at room temperature), sodium laurate is generally stable and effective .
Safety and Hazards
Sodium laurate can cause skin irritation and damage to the skin’s barrier . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .
Relevant Papers Several papers have been published on sodium laurate, including studies on its use in skin care , its role in the synthesis of nanoparticles , and its physical and chemical properties . These papers provide valuable insights into the properties and applications of sodium laurate.
Analyse Biochimique
Biochemical Properties
Sodium laurate plays a significant role in enhancing the performance of various products while maintaining environmental responsibility . It has been found to lyse membranes and solubilize membrane proteins efficiently . This property allows sodium laurate to interact with various biomolecules, particularly proteins, within biochemical reactions .
Cellular Effects
Sodium laurate has been observed to have effects on various types of cells. For instance, it has been used to induce peripheral arterial disease in rats . It should be noted that sodium laurate can cause irritation and damage to the skin’s barrier .
Molecular Mechanism
The molecular mechanism of sodium laurate primarily involves its surfactant properties. As a soap, sodium laurate can interact with biomolecules, particularly proteins, to enhance their solubility . This interaction can lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, sodium laurate has been found to be compatible with proteolytic enzymes like trypsin and chymotrypsin . It can be efficiently removed by a phase transfer method from samples after acidification, ensuring it does not interfere with subsequent analyses .
Dosage Effects in Animal Models
In animal models, the effects of sodium laurate can vary with different dosages. For instance, it has been used to induce peripheral arterial disease in rats
Transport and Distribution
Sodium laurate, due to its surfactant properties, can be distributed within cells and tissues by interacting with various biomolecules
Subcellular Localization
Given its surfactant properties, it may be found in various compartments within the cell where it interacts with other biomolecules
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Sodium laurate can be achieved through the saponification of lauric acid with sodium hydroxide.", "Starting Materials": ["Lauric acid", "Sodium hydroxide", "Water"], "Reaction": [ "Dissolve lauric acid in water", "Slowly add sodium hydroxide solution to the lauric acid solution with constant stirring", "Heat the mixture to 70-80°C and continue stirring for 1-2 hours", "Cool the mixture and acidify with hydrochloric acid", "Extract the Sodium laurate with ether", "Dry the ether layer with anhydrous sodium sulfate", "Evaporate the ether to obtain Sodium laurate as a white solid" ] } | |
Numéro CAS |
629-25-4 |
Formule moléculaire |
C12H24NaO2 |
Poids moléculaire |
223.31 g/mol |
Nom IUPAC |
sodium;dodecanoate |
InChI |
InChI=1S/C12H24O2.Na/c1-2-3-4-5-6-7-8-9-10-11-12(13)14;/h2-11H2,1H3,(H,13,14); |
Clé InChI |
NDORGWUNFGHGKU-UHFFFAOYSA-N |
SMILES isomérique |
CCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES |
CCCCCCCCCCCC(=O)[O-].[Na+] |
SMILES canonique |
CCCCCCCCCCCC(=O)O.[Na] |
Autres numéros CAS |
629-25-4 |
Description physique |
DryPowder; Liquid |
Pictogrammes |
Corrosive; Irritant |
Numéros CAS associés |
143-07-7 (Parent) |
Synonymes |
dodecanoic acid lauric acid lauric acid, ammonium salt lauric acid, barium and cadmium salt (4:1:1) lauric acid, calcium salt lauric acid, lithium salt lauric acid, magnesium salt lauric acid, nickel(2+) salt lauric acid, potassium salt lauric acid, sodium salt potassium laurate sodium dodecanoate sodium laurate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





